2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0985757
InChI: InChI=1S/C16H25N7O3/c1-5-25-13-8-11(9-18-23-15(17)20-21-22-23)6-7-12(13)26-10-14(24)19-16(2,3)4/h6-8,18H,5,9-10H2,1-4H3,(H,19,24)(H2,17,20,22)
SMILES: CCOC1=C(C=CC(=C1)CNN2C(=NN=N2)N)OCC(=O)NC(C)(C)C
Molecular Formula: C16H25N7O3
Molecular Weight: 363.42 g/mol

2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide

CAS No.:

Cat. No.: VC0985757

Molecular Formula: C16H25N7O3

Molecular Weight: 363.42 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide -

Specification

Molecular Formula C16H25N7O3
Molecular Weight 363.42 g/mol
IUPAC Name 2-[4-[[(5-aminotetrazol-1-yl)amino]methyl]-2-ethoxyphenoxy]-N-tert-butylacetamide
Standard InChI InChI=1S/C16H25N7O3/c1-5-25-13-8-11(9-18-23-15(17)20-21-22-23)6-7-12(13)26-10-14(24)19-16(2,3)4/h6-8,18H,5,9-10H2,1-4H3,(H,19,24)(H2,17,20,22)
Standard InChI Key HAJKCHWPCJCFQF-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CNN2C(=NN=N2)N)OCC(=O)NC(C)(C)C
Canonical SMILES CCOC1=C(C=CC(=C1)CNN2C(=NN=N2)N)OCC(=O)NC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator